

Application Notes and Protocols: Biological Assays for Sulfonylpyridine Compounds

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Compound of Interest

Compound Name: Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Cat. No.: B581050

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Introduction

Sulfonylpyridine compounds are an emerging class of molecules with significant potential in chemical biology and drug discovery. A key feature of many sulfonylpyridines is their ability to act as tunable, cysteine-reactive electrophiles.^{[1][2]} They typically react with biological thiols, such as the side chains of cysteine residues in proteins, through a nucleophilic aromatic substitution (S_NAr) mechanism.^{[1][3]} This covalent interaction can lead to potent and selective modulation of protein function, making them valuable as chemical probes and therapeutic candidates.^{[2][3]} These application notes provide detailed protocols for key biochemical and cell-based assays used to characterize the activity of sulfonylpyridine compounds, focusing on their interaction with pathways like KEAP1-NRF2 and Bruton's Tyrosine Kinase (BTK).

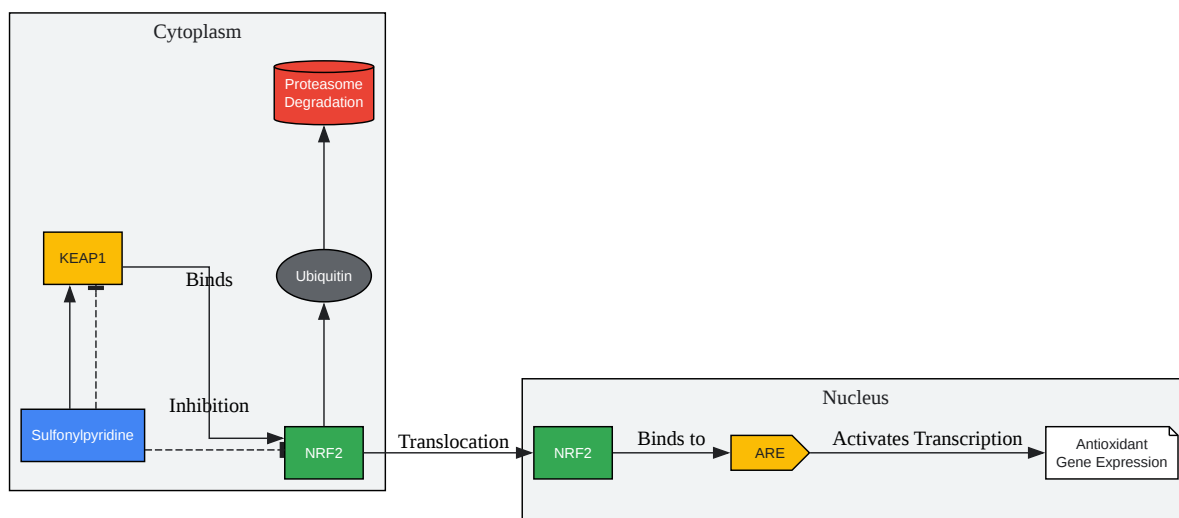
Key Signaling Pathways and Mechanisms of Action

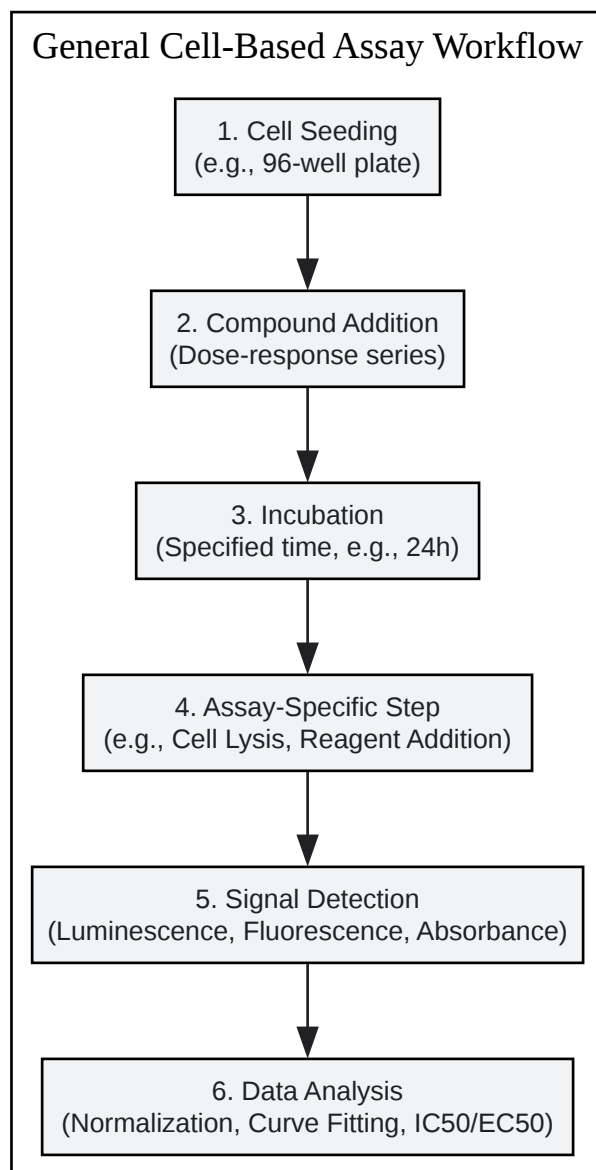
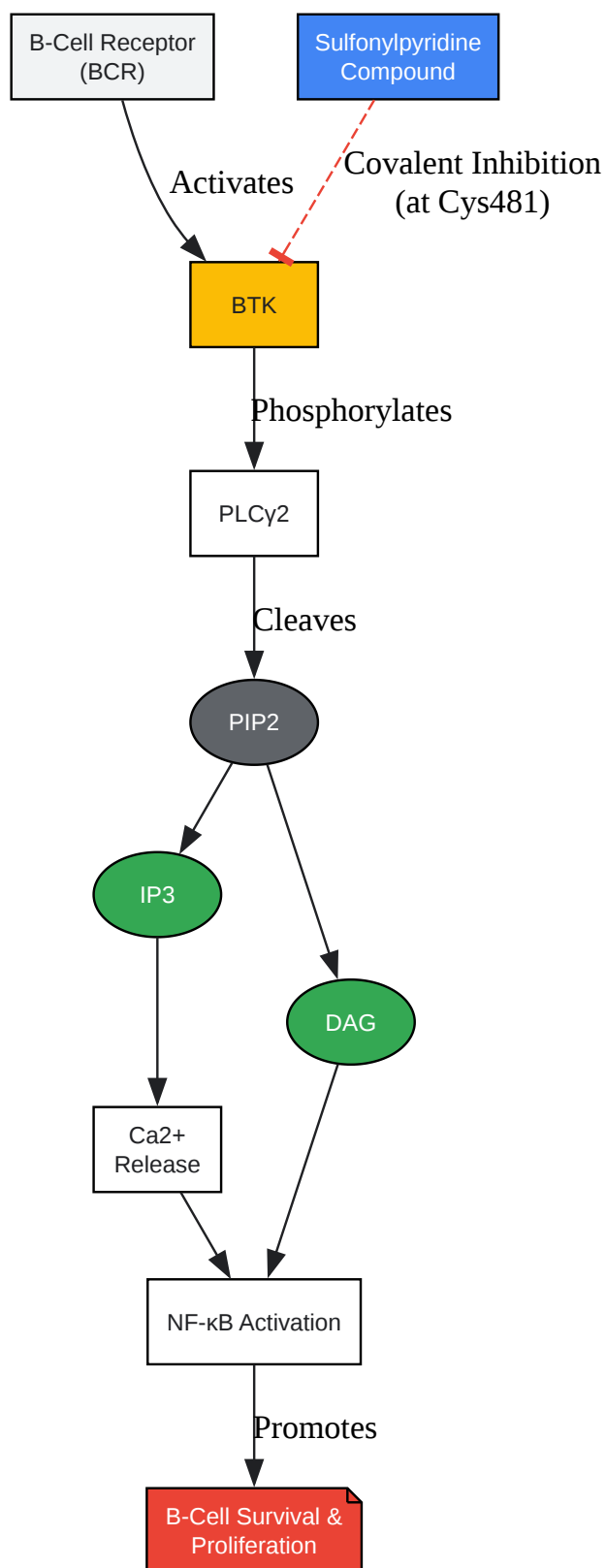
Sulfonylpyridines have been shown to modulate several important signaling pathways, primarily through the covalent modification of key cysteine residues.

KEAP1-NRF2 Pathway Activation

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular defense against oxidative stress.^[1] Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including certain sulfonylpyridines, can covalently

modify reactive cysteines on KEAP1.[1][3] This modification inhibits KEAP1's ability to target NRF2, leading to NRF2 stabilization, nuclear translocation, and the activation of Antioxidant Response Element (ARE)-dependent gene expression.[1][3]





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References

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- 3. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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